![molecular formula C17H22N2O B14117810 [4,4-Bis(dimethylamino)cyclohexa-1,5-dien-1-yl](phenyl)methanone](/img/structure/B14117810.png)
[4,4-Bis(dimethylamino)cyclohexa-1,5-dien-1-yl](phenyl)methanone
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Overview
Description
4,4-Bis(dimethylamino)benzophenone, also known as Michler’s ketone, is an organic compound with the chemical formula C₁₇H₂₀N₂O. It is a derivative of benzophenone and is characterized by the presence of two dimethylamino groups attached to the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Bis(dimethylamino)benzophenone can be synthesized through several methods. One common method involves the reaction of dimethylaniline with benzophenone in the presence of a catalyst such as aluminum chloride or zinc chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of 4,4-bis(dimethylamino)benzophenone often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(dimethylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 4,4-bis(dimethylamino)benzhydrol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: 4,4-Bis(dimethylamino)benzhydrol
Substitution: Various substituted benzophenones depending on the electrophile used.
Scientific Research Applications
4,4-Bis(dimethylamino)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of dyes and polymers.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is utilized in the production of photographic materials, inks, and coatings.
Mechanism of Action
The mechanism of action of 4,4-bis(dimethylamino)benzophenone involves its ability to absorb light and generate reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules. The compound’s photoinitiating properties are due to its ability to undergo intersystem crossing to a triplet state, which then participates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(diethylamino)benzophenone: Similar in structure but with ethyl groups instead of methyl groups.
Benzophenone: Lacks the dimethylamino groups, making it less reactive in certain applications.
4-(Dimethylamino)benzophenone: Contains only one dimethylamino group
Uniqueness
4,4-Bis(dimethylamino)benzophenone is unique due to its dual dimethylamino groups, which enhance its electron-donating properties and reactivity. This makes it particularly effective as a photoinitiator and in other applications where high reactivity is desired .
Properties
Molecular Formula |
C17H22N2O |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
[4,4-bis(dimethylamino)cyclohexa-1,5-dien-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H22N2O/c1-18(2)17(19(3)4)12-10-15(11-13-17)16(20)14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
InChI Key |
BRHJUILQKFBMTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC=C(C=C1)C(=O)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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